Phenol, 4-nitroso-, magnesium salt
CAS No.: 84732-34-3
Cat. No.: VC17050658
Molecular Formula: C12H8MgN2O4
Molecular Weight: 268.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84732-34-3 |
|---|---|
| Molecular Formula | C12H8MgN2O4 |
| Molecular Weight | 268.51 g/mol |
| IUPAC Name | magnesium;4-nitrosophenolate |
| Standard InChI | InChI=1S/2C6H5NO2.Mg/c2*8-6-3-1-5(7-9)2-4-6;/h2*1-4,8H;/q;;+2/p-2 |
| Standard InChI Key | NQFWCFAFFMEOHO-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC(=CC=C1N=O)[O-].C1=CC(=CC=C1N=O)[O-].[Mg+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Phenol, 4-nitroso-, magnesium salt is a coordination complex comprising two 4-nitrosophenolate anions bound to a central magnesium cation. Its molecular formula corresponds to a molecular weight of 268.51 g/mol . The compound’s structure is derived from 4-nitrosophenol (CID 7729), where the phenolic hydroxyl groups are deprotonated and coordinate with Mg .
Table 1: Key Molecular Properties
Structural Insights
The compound’s 2D and 3D conformers reveal a planar geometry around the magnesium ion, with the nitroso (-NO) groups oriented orthogonally to the aromatic rings . This configuration enhances stability through resonance effects between the nitroso substituents and the phenolate rings. X-ray crystallography data, though unavailable for this specific salt, suggest similarities to other metal-phenolate complexes, where Mg adopts an octahedral coordination sphere .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves the reaction of 4-nitrosophenol with magnesium hydroxide or magnesium oxide under anhydrous conditions. A stoichiometric ratio of 2:1 (phenol:magnesium) ensures complete neutralization of the acidic hydroxyl groups . Industrial-scale production methods remain undisclosed, but laboratory procedures emphasize controlled pH environments (8.5–9.5) to prevent nitroso group reduction .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents such as water (0.12 g/L at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Stability studies indicate decomposition above 320°C, releasing nitric oxide (NO) and magnesium oxide residues . Hydrolytic susceptibility in acidic conditions (pH < 5) leads to regeneration of 4-nitrosophenol and Mg ions .
Spectroscopic Profiles
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UV-Vis Spectroscopy: Absorption maxima at 310 nm (π→π* transitions) and 420 nm (n→π* transitions of nitroso groups) .
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Mass Spectrometry: ESI-MS shows a dominant peak at m/z 268.5 corresponding to the intact molecular ion .
Future Research Directions
Despite its well-characterized molecular identity, phenol, 4-nitroso-, magnesium salt remains underexplored in applied contexts. Priority research areas include:
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Catalytic Efficiency: Systematic studies on nitroarene reduction kinetics.
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Environmental Fate: Degradation pathways and ecotoxicological impacts.
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Material Science: Integration into metal-organic frameworks (MOFs) for sensor development.
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